molecular formula C19H18O B092785 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one CAS No. 17429-38-8

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Cat. No. B092785
CAS RN: 17429-38-8
M. Wt: 262.3 g/mol
InChI Key: CMXNJGONQDQMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, also known as chalcone, is a naturally occurring chemical compound found in many plants. It is a yellow crystalline powder that has been used in various scientific research applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one is not fully understood. However, studies have shown that 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one exhibits its biological activity through the inhibition of various enzymes and signaling pathways. Chalcone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. Chalcone has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and differentiation.

Biochemical And Physiological Effects

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one has been found to exhibit various biochemical and physiological effects. Chalcone has been found to exhibit antioxidant properties, which can help protect cells from oxidative damage. Chalcone has also been found to exhibit anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one has been found to exhibit anticancer properties, which can help prevent the growth and spread of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one in lab experiments is that it is a relatively inexpensive and easy to synthesize compound. Additionally, 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one exhibits a wide range of biological activities, which makes it a versatile compound for scientific research. One limitation of using 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one in lab experiments is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many future directions for the scientific research of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one. One direction is the development of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the synthesis of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one derivatives with improved biological activity. Additionally, 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one-based compounds could be used in the development of new drugs for the treatment of various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, or 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one, is a naturally occurring chemical compound with unique chemical properties. It has been used in various scientific research applications due to its wide range of biological activities. Chalcone exhibits anti-inflammatory, antioxidant, and anticancer properties, and has been used as a starting material for the synthesis of various biologically active compounds. The future directions for the scientific research of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one are vast, and it is a promising compound for the development of new drugs and applications in the field of science.

Synthesis Methods

The synthesis of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the reaction of an aldehyde with a ketone in the presence of a base catalyst. The synthesis of 3-Methyl-4,4-diphenyl-2-cyclohexen-1-one can also be achieved through the use of a Grignard reagent.

Scientific Research Applications

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one has been used in various scientific research applications due to its unique chemical properties. It has been used as a starting material for the synthesis of various biologically active compounds. Chalcone has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

17429-38-8

Product Name

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

3-methyl-4,4-diphenylcyclohex-2-en-1-one

InChI

InChI=1S/C19H18O/c1-15-14-18(20)12-13-19(15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3

InChI Key

CMXNJGONQDQMQE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)CCC1(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)CCC1(C2=CC=CC=C2)C3=CC=CC=C3

synonyms

3-Methyl-4,4-diphenyl-2-cyclohexen-1-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.